

Technical Support Center: Overcoming Off-Target Toxicity of Ravtansine-Based ADCs

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Compound of Interest

Compound Name: DBA-DM4

Cat. No.: B15608231

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ravtansine-based Antibody-Drug Conjugates (ADCs). The information is designed to help you navigate and overcome common challenges related to off-target toxicity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity observed with Ravtansine-based ADCs?

A1: Off-target toxicity of Ravtansine-based ADCs, which utilize maytansinoid payloads like DM4, is a significant challenge in their clinical development.^{[1][2]} This toxicity can stem from several mechanisms that are not mutually exclusive:

- On-target, off-tumor toxicity: The target antigen may be expressed on healthy tissues, leading to ADC binding and subsequent toxicity.^[1]
- Off-target, off-site toxicity: This is a major contributor to the dose-limiting toxicities of many ADCs.^{[1][3]} It can occur through various mechanisms:
 - Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of the cytotoxic payload (e.g., DM4), which can then distribute non-specifically and damage healthy tissues.^{[1][4][5]}

- Non-specific ADC Uptake: Intact ADCs can be taken up by healthy cells through mechanisms like macropinocytosis or receptor-mediated endocytosis.[1][6] For instance, the mannose receptor, present on various cell types including those in the liver, has been proposed as a mechanism for off-target hepatic toxicity of ADCs.[1][7]
- Payload-Related Off-Target Effects: The maytansinoid payload itself can have inherent off-target effects. For example, the payload component of T-DM1 (DM1) has been shown to bind to CKAP5 on the surface of hepatocytes, contributing to liver toxicity.[8]
- Bystander Effect in Healthy Tissues: While the bystander effect is beneficial for killing antigen-negative tumor cells, the diffusion of membrane-permeable payloads from non-target cells that have taken up the ADC can also damage surrounding healthy cells.[1][9]

Q2: What are the common dose-limiting toxicities associated with Ravtansine (DM4)-based ADCs?

A2: Clinical and preclinical studies of Ravtansine (DM4)-conjugated ADCs have reported several common dose-limiting toxicities. These are often related to the maytansinoid payload class.[8]

- Ocular Toxicity: This is a key off-target, dose-limiting toxicity for ADCs containing the SPDB-DM4 linker-payload.[1] Symptoms can include blurred vision, keratitis, dry eye, and microcystic epithelial damage.[1] The exact mechanism is not fully understood but may involve non-specific uptake of the ADC by ocular tissues.[1]
- Hepatotoxicity: Liver toxicity, observed as elevated liver transaminases, is a known side effect of maytansinoid-conjugated ADCs, including those with DM1 and DM4 payloads.[8]
- Thrombocytopenia and Neutropenia: Myelosuppression, leading to reduced platelet and neutrophil counts, is another common toxicity associated with maytansinoid ADCs.[1]
- Peripheral Neuropathy: Damage to peripheral nerves, leading to symptoms like numbness, tingling, or pain, is a potential side effect of microtubule-inhibiting agents like maytansinoids.[1]
- Gastrointestinal Effects: Nausea, vomiting, and diarrhea are also frequently reported adverse events.[2][8]

Q3: How does the choice of linker impact the off-target toxicity of a Ravtansine-based ADC?

A3: The linker is a critical component of an ADC that significantly influences its therapeutic index by balancing stability in circulation with efficient payload release at the target site.[1][4]

- Cleavable vs. Non-cleavable Linkers:
 - Cleavable Linkers (e.g., disulfide or dipeptide linkers) are designed to release the payload in the tumor microenvironment or inside the target cell. While this can lead to a potent bystander effect and higher efficacy, insufficient stability in plasma can cause premature payload release and increased off-target toxicity.[1][10] Anetumab ravtansine, for example, uses a reducible disulfide linker to release a cell-permeable DM4 metabolite, contributing to its bystander effect.[9][11][12][13]
 - Non-cleavable Linkers (e.g., thioether linkers like SMCC) are more stable in circulation and release the payload only after lysosomal degradation of the antibody. This generally results in a better tolerability profile and reduced off-target toxicity due to lower systemic exposure to free payload.[1] However, ADCs with non-cleavable linkers may have reduced efficacy and lack a significant bystander effect.[1]
- Linker Chemistry and Stability: The specific chemical structure of the linker is crucial. For instance, increasing the steric hindrance of a linker can enhance its stability in circulation, thereby reducing non-specific toxicities.[10]

Troubleshooting Guides

Problem 1: My Ravtansine-based ADC shows high in vitro potency but excessive in vivo toxicity at efficacious doses.

| Potential Cause | Troubleshooting/Investigative Steps | Experimental Protocols |
|-------------------------------|---|------------------------|
| Poor Linker Stability | 1. Assess linker stability in plasma from the relevant species (e.g., mouse, human). 2. Compare the in vivo efficacy and toxicity of your ADC with a version containing a more stable, non-cleavable linker. | --INVALID-LINK-- |
| On-Target, Off-Tumor Toxicity | 1. Evaluate the expression profile of the target antigen in a panel of normal tissues from the species used for in vivo studies. 2. Consider engineering the antibody to have a lower affinity for the target, which may reduce binding to healthy tissues with lower antigen density while maintaining avidity for tumor cells with high antigen expression. [14] [15] | --INVALID-LINK-- |
| Non-Specific Uptake | 1. Investigate ADC uptake in non-target cells known to have high endocytic activity (e.g., liver sinusoidal endothelial cells, Kupffer cells). 2. Evaluate the impact of modifying the antibody's Fc region to reduce Fc-mediated uptake. [16] | --INVALID-LINK-- |

Problem 2: I am observing significant ocular toxicity in my preclinical studies. How can I mitigate this?

| Potential Cause | Mitigation Strategies | Experimental Approach |
|---|---|--|
| Payload-Related Toxicity | 1. Consider alternative payloads that are less associated with ocular toxicity. 2. Explore the use of a lower drug-to-antibody ratio (DAR) to reduce the amount of payload delivered per antibody. | Develop and test ADCs with different payloads or lower DARs in comparative in vivo toxicology studies. |
| Non-Specific ADC Uptake in Ocular Tissues | 1. Investigate the expression of the target antigen in ocular tissues. 2. If the target is expressed, consider strategies to reduce on-target, off-tumor toxicity as described in Problem 1. 3. Explore the use of conditionally activated ADCs (e.g., Probody drug conjugates) that are activated preferentially in the tumor microenvironment. [17] | Perform immunohistochemistry (IHC) or other expression analysis on ocular tissues. |
| Dosing Schedule | 1. Optimize the dosing schedule. In some clinical trials, alternative dosing regimens have been explored to manage toxicities. [18] | Conduct dose-range-finding studies in animals with different dosing intervals and concentrations. |

Quantitative Data Summary

Table 1: Preclinical Efficacy of Anetumab Ravtansine (BAY 94-9343)

| Tumor Model | Treatment Dose and Schedule | Outcome | Reference |
|---|-----------------------------|---|---------------------|
| OVCAR-3 ovarian cancer xenograft | 0.05 mg/kg (DM4) Q3Dx3 | 100% response, 4/6 mice with complete tumor eradication | [9] |
| MIA PaCa-2/meso pancreatic cancer xenograft | Dose-dependent efficacy | Tumor growth inhibition | [9] |
| HT-29/meso colon cancer xenograft | Dose-dependent efficacy | Tumor growth inhibition | [9] |

Table 2: Clinical Trial Data for Ravtansine-Based ADCs

| ADC | Phase | Maximum Tolerated Dose (MTD) | Common Grade ≥ 3 Treatment-Emergent Adverse Events (TEAEs) | Reference |
|-----------------------------------|-------|---|---|-----------|
| Anetumab Ravtansine | I | 6.5 mg/kg Q3W or 2.2 mg/kg QW | Fatigue, nausea, diarrhea, anorexia, vomiting, peripheral sensory neuropathy, keratitis/keratopathy | [2] |
| Tusamitamab Ravtansine | I | 100 mg/m ² Q2W | Reversible keratopathy (dose-limiting) | [18] |
| Praluzatamab Ravtansine (CX-2009) | I/II | 7 mg/kg Q3W (Recommended Phase II Dose) | Dose-limiting toxicities at 8 mg/kg Q3W and 6 mg/kg Q2W | [17] |

Experimental Protocols

Protocol 1: Plasma Stability Assay

- Objective: To determine the stability of the ADC and the rate of payload release in plasma.
- Materials:
 - Ravtansine-based ADC
 - Control ADC with a non-cleavable linker
 - Freshly collected plasma (e.g., human, mouse) with anticoagulant

- Phosphate-buffered saline (PBS)
- Size-exclusion chromatography (SEC) system or ELISA-based method
- LC-MS/MS for quantification of released payload
- Methodology:
 1. Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
 2. At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma-ADC mixture.
 3. Analyze the samples to determine the percentage of intact ADC remaining. This can be done using SEC-HPLC to separate the intact ADC from fragments or by an ELISA that detects both the antibody and the payload.
 4. To quantify the released payload, precipitate the proteins from the plasma samples (e.g., with acetonitrile).
 5. Analyze the supernatant using a validated LC-MS/MS method to measure the concentration of free Ravtansine.
 6. Calculate the half-life of the ADC in plasma.

Protocol 2: Normal Tissue Cross-Reactivity Assessment

- Objective: To evaluate the binding of the ADC's monoclonal antibody to a panel of normal human tissues.
- Materials:
 - Ravtansine-based ADC's monoclonal antibody (unconjugated)
 - Isotype control antibody
 - Frozen normal human tissue sections (comprehensive panel recommended by regulatory agencies)

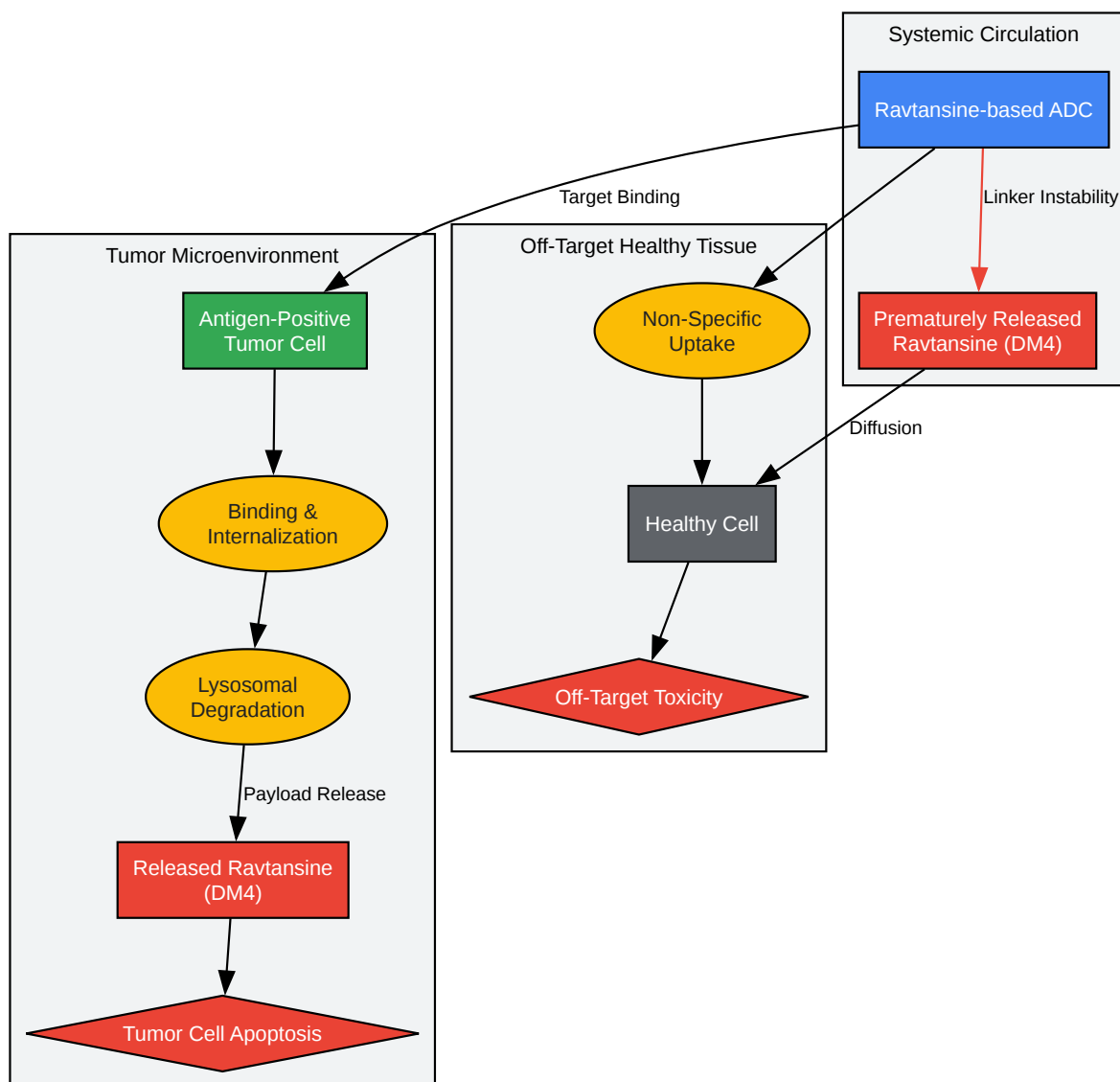
- Immunohistochemistry (IHC) reagents (secondary antibodies, detection system)
- Methodology:
 1. Perform IHC staining on the panel of frozen normal human tissues with the unconjugated monoclonal antibody at multiple concentrations.
 2. Include a negative control (isotype control antibody) and a positive control (a tissue known to express the target antigen).
 3. A pathologist should evaluate the stained slides for the presence, intensity, and localization of staining in different cell types within each tissue.
 4. The results will indicate potential sites of on-target, off-tumor toxicity.

Protocol 3: In Vitro Non-Specific Uptake Assay

- Objective: To assess the degree of non-specific uptake of the ADC in antigen-negative cells.
- Materials:
 - Ravtansine-based ADC (can be fluorescently labeled for easier detection)
 - Antigen-negative cell line (e.g., a cell line known not to express the target antigen)
 - Antigen-positive cell line (positive control)
 - Cell culture medium and supplements
 - Flow cytometer or fluorescence microscope
- Methodology:
 1. Plate the antigen-negative and antigen-positive cells in separate wells.
 2. Incubate the cells with varying concentrations of the fluorescently labeled ADC for a set period (e.g., 4 hours) at 37°C.
 3. Wash the cells thoroughly to remove any unbound ADC.

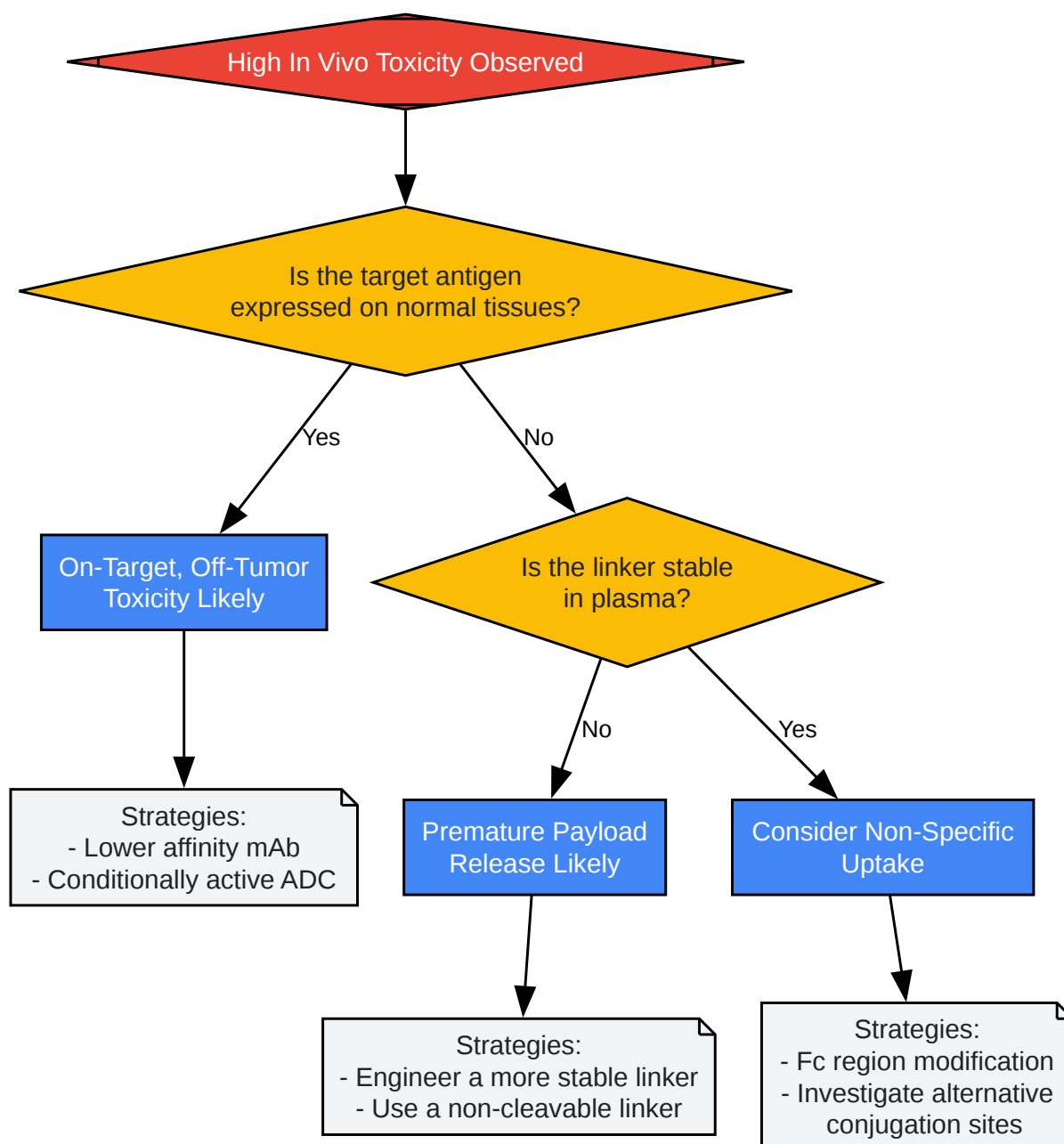
4. Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of internalized ADC. Alternatively, visualize the uptake using fluorescence microscopy.
5. Compare the uptake in antigen-negative cells to that in antigen-positive cells to determine the level of non-specific internalization.

Visualizations



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Caption: General mechanism of action and off-target toxicity pathways for a Ravtansine-based ADC.



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Caption: A logical workflow for troubleshooting the root cause of high in vivo toxicity.

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